
1,5-Pentanedione, 2-((bis(2-chloroethyl)amino)methyl)-1,5-bis(p-ethoxyphenyl)-4-methylene-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BL-5583, also known as Benzo(B)Thiophene-2-Carboxylic Acid, is a chemical compound that has been studied for its effects on bone resorption and calcium uptake. It is a member of the thiophene family, which is characterized by a sulfur atom in a five-membered aromatic ring. This compound has shown potential in inhibiting bone resorption and affecting calcium uptake in various cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(B)Thiophene-2-Carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoic acid with thiophene in the presence of a palladium catalyst. The reaction conditions include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Dimethylformamide
Temperature: 100°C
Time: 12 hours
Industrial Production Methods
Industrial production of Benzo(B)Thiophene-2-Carboxylic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzo(B)Thiophene-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives of Benzo(B)Thiophene-2-Carboxylic Acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on calcium uptake and bone resorption in cell cultures.
Medicine: Potential therapeutic agent for conditions related to bone metabolism, such as osteoporosis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzo(B)Thiophene-2-Carboxylic Acid involves its interaction with calcium channels and transporters in bone cells. It inhibits both spontaneous and induced bone resorption by decreasing calcium uptake in osteoclastic and osteoblastic cells. This effect is observed at concentrations ranging from 0.01 to 100 micrograms per milliliter .
Comparison with Similar Compounds
Benzo(B)Thiophene-2-Carboxylic Acid can be compared with other thiophene derivatives, such as:
2-Thiophenecarboxylic Acid: Similar structure but different biological activity.
Benzo(B)Thiophene-3-Carboxylic Acid: Positional isomer with distinct chemical properties.
Thiophene-2-Carboxylic Acid: Lacks the benzo ring, leading to different reactivity.
The uniqueness of Benzo(B)Thiophene-2-Carboxylic Acid lies in its specific effects on bone resorption and calcium uptake, which are not observed in other similar compounds .
Properties
CAS No. |
101684-61-1 |
|---|---|
Molecular Formula |
C27H34Cl3NO4 |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminomethyl]-1,5-bis(4-ethoxyphenyl)-4-methylidenepentane-1,5-dione;hydrochloride |
InChI |
InChI=1S/C27H33Cl2NO4.ClH/c1-4-33-24-10-6-21(7-11-24)26(31)20(3)18-23(19-30(16-14-28)17-15-29)27(32)22-8-12-25(13-9-22)34-5-2;/h6-13,23H,3-5,14-19H2,1-2H3;1H |
InChI Key |
WUMCLZQRDJWWPQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C(CC(=C)C(=O)C2=CC=C(C=C2)OCC)CN(CCCl)CCCl.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(CC(=C)C(=O)C2=CC=C(C=C2)OCC)CN(CCCl)CCCl.Cl |
Synonyms |
2-((Bis(2-chloroethyl)amino)methyl)-1,5-bis(4-ethoxyphenyl)-4-methylen e-1,5-pentanedione HCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


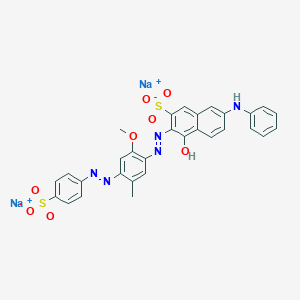
![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
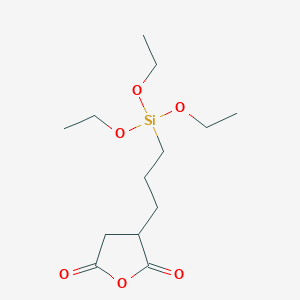

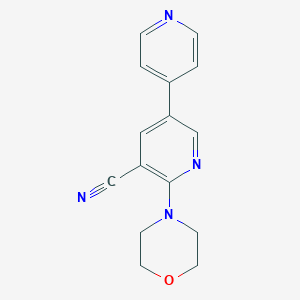
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)


![2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B33989.png)
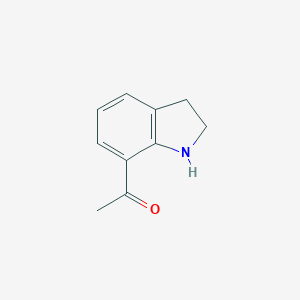
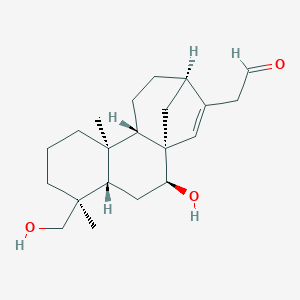
![1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime](/img/structure/B33996.png)
![[[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea](/img/structure/B33997.png)

